molecular formula C25H20N2O3 B4235668 1-(4-Methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B4235668
M. Wt: 396.4 g/mol
InChI Key: XSUNDQJWOQVRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidinediones. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl-indolizinyl moiety, and a pyrrolidinedione core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizinyl Moiety: The indolizinyl group can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-phenylpyridine derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.

    Formation of the Pyrrolidinedione Core: The final step involves the cyclization of the intermediate compounds to form the pyrrolidinedione core. This can be achieved through a condensation reaction using reagents such as acetic anhydride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with halogen or nucleophile groups replacing the original substituents.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione can be compared with similar compounds such as:

    1-(4-methoxyphenyl)-3-(2-phenyl-3-pyridyl)-2,5-pyrrolidinedione: Similar structure but with a pyridyl group instead of an indolizinyl group.

    1-(4-methoxyphenyl)-3-(2-phenyl-3-quinolizinyl)-2,5-pyrrolidinedione: Contains a quinolizinyl group, offering different chemical properties.

The uniqueness of this compound lies in its specific indolizinyl moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-30-20-12-10-18(11-13-20)27-23(28)16-22(25(27)29)24-21(17-7-3-2-4-8-17)15-19-9-5-6-14-26(19)24/h2-15,22H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUNDQJWOQVRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3=C(C=C4N3C=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione
Reactant of Route 2
1-(4-Methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione
Reactant of Route 3
1-(4-Methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.